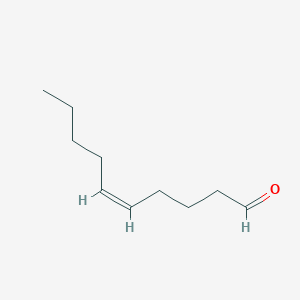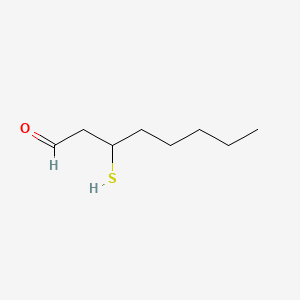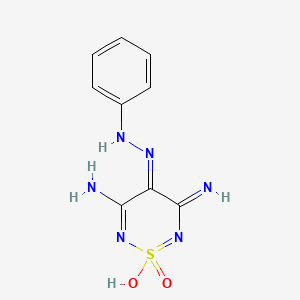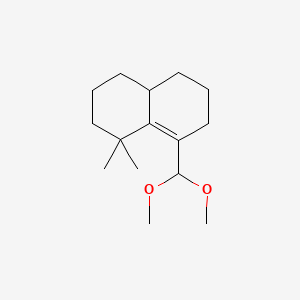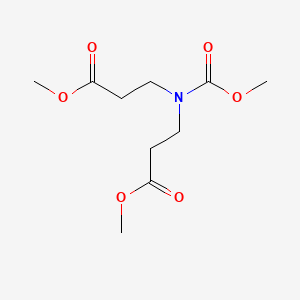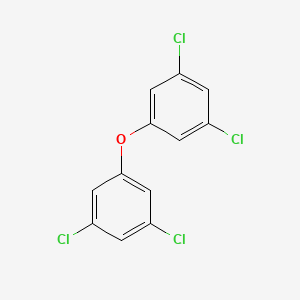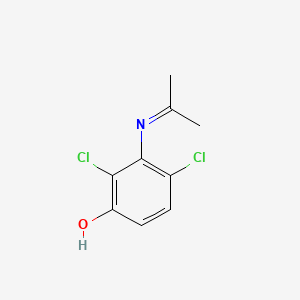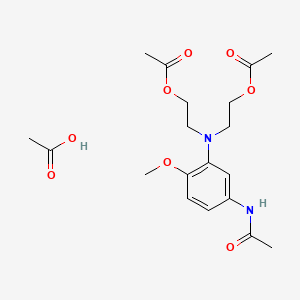
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone is a complex organic compound that features a methoxy group, diphenyl groups, and a triphenylphosphoranyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone typically involves multi-step organic reactions. One possible route could involve the formation of the butanone backbone followed by the introduction of the methoxy, diphenyl, and triphenylphosphoranyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The methoxy, diphenyl, or triphenylphosphoranyl groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other phosphoranyl-substituted butanones or methoxy-diphenyl derivatives. These compounds would share structural features with 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone but differ in specific functional groups or substitution patterns.
Propiedades
Número CAS |
22950-50-1 |
|---|---|
Fórmula molecular |
C35H32O2P+ |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(3-methoxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium |
InChI |
InChI=1S/C35H32O2P/c1-37-35(30-19-9-3-10-20-30,34(36)29-17-7-2-8-18-29)27-28-38(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33/h2-26H,27-28H2,1H3/q+1 |
Clave InChI |
UERYBYTVDBNLTR-UHFFFAOYSA-N |
SMILES canónico |
COC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



